Orysastrobin Orysastrobin Orysastrobin is one of the analogs of strobilurin fungicide.
Orysastrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino){2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}acetic acid with the amino group of methylamine. A rice fungicide that is highly effective against Magnaporthe oryzae, Pyricularia oryzae, Thanatephorus cucumeris and Rhizoctonia solani. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an oxime O-ether, a monocarboxylic acid amide, an amide fungicide and a methoxyiminoacetamide strobilurin antifungal agent.
Brand Name: Vulcanchem
CAS No.: 248593-16-0
VCID: VC20791408
InChI: InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+
SMILES: CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C
Molecular Formula: C18H25N5O5
Molecular Weight: 391.4 g/mol

Orysastrobin

CAS No.: 248593-16-0

Cat. No.: VC20791408

Molecular Formula: C18H25N5O5

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

Orysastrobin - 248593-16-0

Specification

Description Orysastrobin is one of the analogs of strobilurin fungicide.
Orysastrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino){2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}acetic acid with the amino group of methylamine. A rice fungicide that is highly effective against Magnaporthe oryzae, Pyricularia oryzae, Thanatephorus cucumeris and Rhizoctonia solani. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an oxime O-ether, a monocarboxylic acid amide, an amide fungicide and a methoxyiminoacetamide strobilurin antifungal agent.
CAS No. 248593-16-0
Molecular Formula C18H25N5O5
Molecular Weight 391.4 g/mol
IUPAC Name (2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
Standard InChI InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+
Standard InChI Key JHIPUJPTQJYEQK-ZLHHXESBSA-N
Isomeric SMILES C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C
SMILES CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C
Canonical SMILES CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C

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